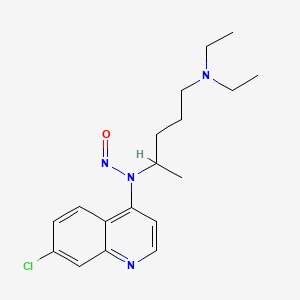

N-Nitroso Chloroquine

説明

Overview of N-Nitroso Compounds in Pharmaceutical and Environmental Contexts

N-nitroso compounds are a class of organic chemicals that can form when secondary or tertiary amines react with a nitrosating agent, such as nitrite (B80452) or nitric oxide. aquigenbio.comacs.org This reaction can occur under various conditions, leading to their presence as impurities in some drugs and in the environment. aquigenbio.comacs.org In the pharmaceutical industry, N-nitroso compounds are sometimes used as intermediates in the synthesis of various drugs. aquigenbio.com However, their unintended formation as contaminants in final drug products has become a significant concern since 2018. acs.org

Environmentally, N-nitroso compounds can be found in water and air. acs.org Their formation in water can be a result of disinfection processes, particularly when chloramine (B81541) is used in water treatment facilities and reacts with secondary amine-containing pharmaceuticals present in wastewater. syr.edu While they are relatively short-lived in outdoor air due to degradation by sunlight, their persistence in water is a greater concern. acs.org The potential for N-nitroso compounds to form endogenously in the human body, for instance in the gastric environment from the reaction of dietary nitrites with amines, is also a subject of ongoing research. nih.govnih.gov

Rationale for Dedicated Academic Research on N-Nitroso Chloroquine (B1663885)

The primary driver for dedicated research into N-Nitroso Chloroquine is its status as a potential impurity in Chloroquine drug products. veeprho.comsynchemia.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established acceptable intake (AI) limits for various nitrosamine (B1359907) impurities, including this compound, necessitating precise analytical methods for their detection and quantification. veeprho.commedicinesforeurope.com

The study of this compound serves several key purposes:

Analytical Method Development: Research is essential to create and validate sensitive and selective analytical techniques, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), to detect and quantify trace levels of this specific impurity in pharmaceutical preparations. nih.govfda.gov

Understanding Formation Mechanisms: Investigating how this compound forms helps in identifying the sources of nitrosating agents and the conditions that promote its creation during the manufacturing and storage of Chloroquine. acs.org

Risk Assessment: Characterizing the chemical and toxicological properties of this compound is crucial for assessing the potential health risks associated with its presence in pharmaceuticals. medicinesforeurope.com

Historical Perspective of Chloroquine Chemistry and Derivatives Research

The history of Chloroquine is rooted in the search for synthetic alternatives to quinine, the natural antimalarial compound isolated from the bark of the Cinchona tree in 1820. mmv.orgresearchgate.net German scientists at Bayer synthesized Chloroquine (originally named Resochin) in 1934. mmv.orgwikipedia.org It belongs to the 4-aminoquinoline (B48711) class of compounds. mmv.org During World War II, American researchers, after obtaining a related German compound, recognized the efficacy of Chloroquine, and it was introduced into clinical practice in 1947. mmv.orgwikipedia.org

For decades, Chloroquine was a cornerstone in the treatment and prevention of malaria. wikipedia.org However, the emergence of drug-resistant strains of the malaria parasite prompted further research into Chloroquine derivatives to enhance its efficacy and overcome resistance. globalresearchonline.netmcgill.ca This ongoing research into the structure-activity relationship of Chloroquine and its analogues has created a rich field of chemical investigation, with scientists synthesizing a library of compounds with various modifications to the original structure. mcgill.ca The study of this compound can be seen as a modern extension of this long history of Chloroquine-related chemical research, driven by contemporary concerns about pharmaceutical impurities.

Scope and Objectives of this compound Studies

The primary objective of studying this compound is to ensure the quality and safety of Chloroquine-containing pharmaceuticals. veeprho.com This involves a multi-faceted approach with specific goals:

Synthesis and Characterization: The synthesis of pure this compound as a reference standard is fundamental. veeprho.com This allows for its comprehensive characterization using various analytical techniques to determine its chemical and physical properties. kmpharma.in

Analytical Method Validation: Developing and validating robust analytical methods are crucial for regulatory purposes. These methods must be sensitive enough to detect the compound at or below the acceptable intake limit and specific enough to distinguish it from other related substances. veeprho.comnih.gov

Impurity Profiling: Studies aim to identify and quantify the presence of this compound in both active pharmaceutical ingredients (APIs) and finished drug products. researchgate.net

Investigation of Formation and Control: A key objective is to understand the chemical pathways leading to the formation of this compound. This knowledge is vital for implementing control strategies during the manufacturing process and throughout the product's shelf life to minimize its presence. acs.org

Detailed Research Findings:

Current research provides specific details on the chemical identity and analytical methods for this compound.

| Property | Value | Source |

| Chemical Name | N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)nitrous amide | synchemia.comkmpharma.in |

| Molecular Formula | C18H25ClN4O | veeprho.comkmpharma.in |

| Molecular Weight | 348.87 g/mol | kmpharma.in |

| Parent Drug | Chloroquine | veeprho.com |

Another related compound, N-Nitroso-Desethyl Chloroquine, has also been identified and characterized.

| Property | Value | Source |

| Chemical Name | N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylnitrous amide | nih.gov |

| Molecular Formula | C16H21ClN4O | nih.gov |

| Molecular Weight | 320.82 g/mol | nih.gov |

Regulatory bodies have established acceptable intake limits for N-nitroso impurities based on their potential risk.

| Compound | FDA Potency Category | Acceptable Intake (AI) Limit | Source |

| This compound | 5 | 1500 ng/day | veeprho.commedicinesforeurope.com |

| N-Nitroso Hydroxychloroquine | 5 | 1500 ng/day | veeprho.com |

The development of advanced analytical methods is a cornerstone of managing these impurities.

| Analytical Technique | Application | Source |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Detection and quantification of nitrosamine impurities in various pharmaceuticals, including Chloroquine. | nih.govfda.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the quantification of various N-nitrosamine impurities in different drug products. | nih.gov |

Structure

3D Structure

特性

分子式 |

C18H25ClN4O |

|---|---|

分子量 |

348.9 g/mol |

IUPAC名 |

N-(7-chloroquinolin-4-yl)-N-[5-(diethylamino)pentan-2-yl]nitrous amide |

InChI |

InChI=1S/C18H25ClN4O/c1-4-22(5-2)12-6-7-14(3)23(21-24)18-10-11-20-17-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3 |

InChIキー |

YNORDLINXSWZDX-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCCC(C)N(C1=C2C=CC(=CC2=NC=C1)Cl)N=O |

製品の起源 |

United States |

Chemical Synthesis and Formation Pathways of N Nitroso Chloroquine

Direct Chemical Synthesis Approaches for N-Nitroso Chloroquine (B1663885)

The synthesis of N-Nitroso Chloroquine as a reference standard for analytical purposes is crucial for its detection and quantification in pharmaceutical products. veeprho.com This process typically involves the controlled reaction of a Chloroquine precursor with a nitrosating agent.

The direct synthesis of this compound is achieved through the nitrosation of Chloroquine. This chemical reaction specifically targets the secondary amine present in the Chloroquine molecule. chemicea.com The general reaction involves a nitrosatable amine, a nitrosating agent, and conditions that facilitate the reaction. pharmaexcipients.com

Key reactants and conditions include:

Substrate : Chloroquine, which contains a secondary amine that is susceptible to nitrosation.

Nitrosating Agent : A source of the nitroso group (-N=O). Sodium nitrite (B80452) (NaNO₂) is a common nitrosating agent used in acidic conditions.

Reaction Medium : The reaction is typically carried out in an acidic aqueous solution. The acidic environment converts the nitrite salt into nitrous acid (HNO₂), which is the active nitrosating species. The optimal pH for the N-nitrosation of secondary amines is generally around 3.0. nih.gov

The fundamental reaction can be represented as follows: R₂NH (Chloroquine) + HNO₂ (Nitrous Acid) → R₂N-N=O (this compound) + H₂O

Optimizing the synthesis of this compound is essential to maximize yield and ensure high purity for its use as an analytical standard. Several factors can be adjusted to achieve this:

Stoichiometry : Adjusting the molar ratio of the Chloroquine precursor to the nitrosating agent can drive the reaction towards completion and minimize unreacted starting material.

Temperature Control : The reaction temperature can influence the rate of formation and the stability of the product. These reactions are often performed at controlled, cool temperatures to prevent degradation of nitrous acid and the final product.

pH Management : Maintaining an optimal pH is critical. While acidic conditions are necessary, a highly acidic environment can lead to degradation of the product. Buffering the solution can help maintain the desired pH range.

Purification Techniques : After the reaction, purification is achieved using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound from byproducts and unreacted reagents, ensuring a high-purity reference standard.

The definitive identification and characterization of synthesized this compound and any potential byproducts are accomplished using a suite of analytical techniques. kmpharma.in This ensures the identity and purity of the compound for its use as a reference material. veeprho.com

| Analytical Technique | Purpose | Findings for this compound |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A Certificate of Analysis for one batch showed a purity of 98.90%. kmpharma.in |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. | Confirms the molecular weight of 348.87 g/mol and the molecular formula C₁₈H₂₅ClN₄O. kmpharma.inclearsynth.com |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | The IR spectrum is used to confirm the presence of key structural features of the molecule. kmpharma.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To elucidate the detailed molecular structure. | ¹H and ¹³C NMR spectra confirm the specific arrangement of atoms and the successful nitrosation at the secondary amine. kmpharma.in |

| Thermogravimetric Analysis (TGA) | To measure weight loss upon heating, indicating the presence of volatiles. | A sample analysis indicated a weight loss of 1.10%. kmpharma.in |

Endogenous Formation Mechanisms of this compound

Endogenous formation refers to the generation of this compound within the body following the administration of Chloroquine. This is a significant concern as it represents an unintended pathway for exposure to this potential carcinogen.

The human stomach provides an environment conducive to nitrosation reactions. nih.gov The acidic pH of gastric fluid (typically pH 1-3) and the presence of nitrites from dietary sources (e.g., cured meats, some vegetables) or saliva create the necessary conditions for the conversion of secondary amines in drugs to N-nitroso compounds. nih.goveuropa.eu

The primary nitrosating agents involved in both synthetic and endogenous formation are derived from nitrite.

Nitrite and Nitrous Acid : As mentioned, in acidic environments like the stomach, dietary nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂). Nitrous acid and its dehydrated forms (e.g., dinitrogen trioxide, N₂O₃) are potent nitrosating agents that react with the secondary amine of Chloroquine. nih.gov

Nitrogen Oxides (NOx) : In certain situations, nitrogen oxides, such as those found in polluted air or formed during inflammatory processes in the body, can also act as nitrosating agents. However, the reaction with dietary nitrite in the stomach is considered the most significant pathway for the endogenous formation of nitrosamines from ingested drugs. nih.gov

The presence of these nitrosating agents, coupled with the chemical structure of Chloroquine, underscores the potential for this compound formation both during manufacturing and storage of the drug product and endogenously after administration. resolvemass.ca

Influence of pH and Other Environmental Factors on Nitrosation Kinetics

The rate of formation, or kinetics, of this compound is significantly influenced by various environmental and chemical factors, most notably pH.

Influence of pH: The nitrosation of secondary amines is generally an acid-catalyzed reaction. meggle-pharma.comresearchgate.net The formation of the active nitrosating agent, the nitrosonium ion (NO+), from nitrite requires an acidic environment. mdpi.com While specific kinetic studies detailing the precise rate constants for this compound formation across different pH levels are not extensively published, the underlying chemical mechanism is well-established. Acidic conditions promote the conversion of nitrites into nitrous acid and subsequently into the highly reactive nitrosonium ion, which then attacks the nucleophilic secondary amine of the Chloroquine molecule. Studies on the degradation of Chloroquine itself also confirm that its stability is highly pH-dependent. nih.gov

Other Environmental Factors:

Temperature: Elevated temperatures can accelerate the rate of nitrosamine (B1359907) formation. researchgate.net Manufacturing processes that involve heating steps, such as drying, can increase the risk of impurity generation. who.int

Moisture: The presence of water can facilitate the reaction by dissolving both the amine precursor (Chloroquine) and the nitrite salt, bringing them into closer contact and promoting the formation of nitrous acid. who.intresolvemass.ca

Catalysts: The reaction can be influenced by the presence of other chemical species that may act as catalysts or inhibitors.

Formation as a Drug Substance-Related Impurity (NDSRI) in Pharmaceutical Manufacturing

The emergence of nitrosamines as impurities in pharmaceutical products has become a major focus for regulatory agencies and manufacturers due to their classification as probable human carcinogens. meggle-pharma.comthermofisher.com this compound is categorized as a Nitrosamine Drug Substance-Related Impurity (NDSRI), which is a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API). researchgate.netresolvemass.cathermofisher.com

The concern over NDSRIs has prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines for their control. resolvemass.ca For this compound, an acceptable intake (AI) limit has been established at 1500 ng/day. medicinesforeurope.com This necessitates rigorous risk assessment and control throughout the drug manufacturing process. researchgate.net

Identification of Precursor Amines in Chloroquine Synthesis

The primary precursor for this compound is the secondary amine present within the Chloroquine drug substance itself. However, the risk of nitrosation also extends to the raw materials used in the synthesis of the API.

The standard synthesis of Chloroquine involves the condensation of two key intermediates:

4,7-dichloroquinoline: The core quinoline (B57606) ring structure.

4-diethylamino-1-methylbutylamine (also known as Novoldiamine): The aliphatic side chain that contains the vulnerable secondary amine. resolvemass.cagoogle.com

Therefore, the amine precursor, 4-diethylamino-1-methylbutylamine, is a critical raw material to monitor for potential nitrosation if nitrosating agents are present during the synthesis of the Chloroquine API. resolvemass.ca

Contribution of Raw Materials and Excipients to this compound Formation

While the Chloroquine molecule provides the necessary amine, the nitrosating agent is often introduced unintentionally through other components of the final drug product. The most common source is trace levels of nitrite impurities present in pharmaceutical excipients. meggle-pharma.compharmaexcipients.comsaudijournals.com

Excipients are inactive substances used to formulate the final dosage form (e.g., tablets, capsules). Many common excipients have been found to contain nitrites as impurities, which can originate from their raw materials or manufacturing processes. Given that excipients often make up a significant portion of a tablet's mass, even low part-per-million (ppm) levels of nitrites can be sufficient to generate unacceptable levels of NDSRIs when combined with a vulnerable API like Chloroquine. resolvemass.ca

Below is a table showing examples of common excipients and reported ranges of nitrite impurities.

| Excipient | Mean Nitrite Level (ppm) | Maximum Nitrite Level (ppm) |

| Crospovidone | 8.3 | 14.0 |

| Microcrystalline Cellulose | 0.70 | 2.4 |

| Lactose | 0.54 | 1.7 |

This data is based on a 2022 publication by Boetzel et al. and is intended to be illustrative of the potential variability in nitrite content. meggle-pharma.com

Other potential sources of nitrosating agents include potable water used during manufacturing and leachables from packaging materials. saudijournals.com

Impact of Manufacturing Process Parameters on Impurity Generation

The manufacturing process for the final drug product can create conditions conducive to the formation of this compound. pharmaexcipients.com Even if the API and excipients meet their individual specifications, the combination of these materials under certain process conditions can trigger the nitrosation reaction. resolvemass.ca

Key process parameters that influence impurity generation include:

Manufacturing Method: Wet granulation, a common method for producing tablets, is considered a higher-risk process. It intentionally adds water and is often followed by a drying step at elevated temperatures, creating an ideal environment for the reaction between nitrites in excipients and the Chloroquine API. who.int

Heat and Humidity: As previously noted, process steps involving heat, such as drying, milling, and coating, can increase the reaction rate. researchgate.netwho.int High humidity during manufacturing or storage can also provide the moisture needed to facilitate the reaction.

Process Hold Times: Extended hold times where the blended mixture of the API and excipients is stored before compression can provide more time for the impurity to form, especially under non-optimal temperature and humidity conditions.

Effective control and mitigation strategies require a holistic approach, from sourcing low-nitrite raw materials and excipients to optimizing manufacturing parameters to minimize conditions that favor nitrosation. researchgate.netpharmaexcipients.com

Metabolism and Biotransformation Studies of N Nitroso Chloroquine in Vitro and Mechanistic Focus

Enzymatic Biotransformation Pathways of N-Nitroso Chloroquine (B1663885)

While specific studies on the enzymatic biotransformation of N-Nitroso Chloroquine are limited, the metabolic pathways can be inferred from the extensive research on its parent compound, Chloroquine, and the general metabolism of N-nitrosamines.

Role of Cytochrome P450 Enzymes in this compound Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many drugs and their impurities. For the parent compound, Chloroquine, its metabolism is well-documented to be mediated by CYP enzymes, primarily through N-dealkylation to form desethylchloroquine (B194037) (DCQ) and bisdesethylchloroquine (BDCQ). nih.gov Given the structural similarity, it is highly probable that CYP enzymes also play a significant role in the metabolism of this compound.

Potential metabolic pathways for this compound mediated by CYP enzymes could include:

Denitrosation: The removal of the nitroso group is a common metabolic pathway for N-nitrosamines. This reaction can lead to the regeneration of the parent amine, Chloroquine, and the release of a nitrosating agent.

α-Hydroxylation: This is a critical activation pathway for many carcinogenic N-nitrosamines. Hydroxylation of the carbon atom adjacent to the nitroso group can lead to the formation of unstable intermediates that can subsequently break down to form reactive electrophiles.

Oxidation of the Quinoline (B57606) Ring: The quinoline ring system of Chloroquine is also a potential site for oxidative metabolism by CYP enzymes, leading to the formation of various hydroxylated metabolites.

Identification of Specific Isoforms Involved in this compound Turnover

Specific CYP450 isoforms responsible for this compound metabolism have not been definitively identified in published literature. However, based on the metabolism of Chloroquine, several isoforms can be implicated as potential catalysts.

Studies on Chloroquine have identified CYP2C8, CYP3A4, and CYP2D6 as the main isoforms involved in its N-desethylation. clinpgx.orgnih.gov It is plausible that these same isoforms could also be involved in the metabolism of this compound.

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of the Parent Compound, Chloroquine

| CYP Isoform | Role in Chloroquine Metabolism | Potential Role in this compound Metabolism |

| CYP2C8 | Major contributor to N-desethylation | Potential involvement in denitrosation or ring oxidation |

| CYP3A4/5 | Significant role in N-desethylation | Potential involvement in denitrosation or ring oxidation |

| CYP2D6 | Minor contributor to N-desethylation, but high affinity | Potential for high-affinity, low-capacity metabolism |

| CYP1A2 | Minor contribution to metabolism | Possible minor metabolic pathway |

Further research utilizing recombinant human CYP isoforms and specific chemical inhibitors would be necessary to elucidate the precise contribution of each isoform to the metabolic turnover of this compound.

In Vitro Studies on this compound Degradation in Subcellular Fractions

A typical experimental approach would involve incubating this compound with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzyme activity) and subsequently analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites formed.

Non-Enzymatic Degradation in Biological Milieus

Chemical Stability and Decomposition in Simulated Physiological Conditions

The chemical stability of this compound is a key determinant of its persistence in the body. A material safety data sheet for this compound indicates that the product is stable and non-reactive under normal conditions of use, storage, and transport. cleanchemlab.com However, simulated physiological conditions, such as varying pH and temperature, could influence its stability.

For instance, some N-nitroso compounds are known to be unstable under acidic conditions, which could be relevant in the acidic environment of the stomach. Studies on other N-nitrosamines have shown that they can undergo degradation at different pH values, leading to various degradation products. researchgate.net

Table 2: General Stability of N-Nitroso Compounds under Various Conditions

| Condition | General Stability of N-Nitrosamines | Potential Implication for this compound |

| Acidic pH (e.g., stomach) | Can lead to denitrosation | Potential for degradation to Chloroquine and a nitrosating species |

| Neutral/Alkaline pH (e.g., intestines, blood) | Generally more stable | Likely to persist and be available for enzymatic metabolism |

| Elevated Temperature | Can accelerate degradation | Potential for increased degradation at physiological body temperature |

| Presence of Light | Some nitrosamines are photolabile | Potential for degradation upon exposure to light, though less relevant in vivo |

Interaction with Endogenous Biomolecules Beyond Receptor Binding (e.g., Redox Interactions)

Beyond enzymatic metabolism, this compound may interact with various endogenous biomolecules. The nitroso group can participate in redox reactions, potentially interacting with cellular reducing agents like glutathione (B108866) or ascorbic acid. Such interactions could lead to the reduction of the nitroso group and the formation of other metabolic products.

Furthermore, if this compound undergoes metabolic activation to form reactive electrophiles, these intermediates could covalently bind to nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins. This is a common mechanism of toxicity for many carcinogenic N-nitrosamines.

Metabolite Profiling of this compound

The study of the metabolism of N-nitroso compounds is critical in understanding their biological activity. While specific research on the comprehensive metabolite profiling of this compound is limited in publicly available scientific literature, general metabolic pathways of N-nitrosamines and the known biotransformation of the parent compound, Chloroquine, can provide insights into its expected metabolic fate.

Identification and Characterization of Novel this compound Metabolites

Direct in vitro studies identifying and characterizing novel metabolites of this compound are not extensively documented. However, based on the established metabolism of other N-nitroso compounds, several potential biotransformation pathways can be postulated. The metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes. mdpi.comimpactfactor.org

One of the principal metabolic pathways for N-nitrosamines is enzymatic denitrosation, which involves the removal of the nitroso group, leading to the formation of the corresponding secondary amine, in this case, Chloroquine, and a reactive nitric oxide species. nih.gov Another significant pathway is α-hydroxylation, which occurs on the carbon atom adjacent to the N-nitroso group. mdpi.comnih.gov This hydroxylation event can lead to the formation of unstable intermediates that can subsequently break down into various products.

Given the structure of this compound, α-hydroxylation could occur on the methylene (B1212753) group of the ethyl side chain or the methine group of the pentyl backbone. These reactions would generate highly reactive electrophilic species capable of interacting with cellular macromolecules. mdpi.com

Further metabolic transformations could involve oxidation of the side chains, similar to what is observed with other complex N-nitrosamines. mdpi.com It is also conceivable that novel metabolites could arise from a combination of these pathways, leading to hydroxylated and denitrosated derivatives of the original compound. The identification and characterization of such novel metabolites would necessitate dedicated in vitro studies using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and identify the chemical structures of the metabolic products.

Comparative Metabolic Studies of this compound with Parent Chloroquine

A comparative analysis of the metabolism of this compound with its parent compound, Chloroquine, highlights significant differences dictated by their chemical structures. The metabolism of Chloroquine is well-characterized and primarily involves N-dealkylation of its side chain by CYP enzymes, predominantly CYP2C8 and CYP3A4, and to a lesser extent, CYP2D6. pjoes.comnih.gov The major metabolite formed is N-desethylchloroquine. pjoes.comnih.gov

In contrast, the metabolism of this compound is expected to be dominated by reactions involving the N-nitroso group, as described in the section above. The presence of the nitroso moiety introduces a primary site for metabolic attack, potentially competing with or altering the N-dealkylation pathway observed for Chloroquine.

The initial step in the metabolism of many N-nitrosamines is α-hydroxylation, a pathway not available to the parent secondary amine, Chloroquine. mdpi.com This pathway leads to the formation of reactive intermediates that are implicated in the biological effects of many N-nitroso compounds. mdpi.com

Denitrosation of this compound would yield Chloroquine, which would then be expected to follow its known metabolic fate to produce N-desethylchloroquine. Therefore, metabolites of Chloroquine could also be considered indirect metabolites of this compound.

A summary of the key metabolic differences is presented in the table below:

| Feature | This compound (Postulated) | Chloroquine (Established) |

| Primary Metabolic Pathways | α-Hydroxylation, Denitrosation | N-Dealkylation |

| Key Enzymes Involved | Cytochrome P450 enzymes | CYP2C8, CYP3A4, CYP2D6 pjoes.comnih.gov |

| Major Metabolites | Reactive electrophiles, Chloroquine | N-desethylchloroquine pjoes.comnih.gov |

| Metabolic Activation | Formation of reactive electrophiles via α-hydroxylation mdpi.com | N-dealkylation to a pharmacologically active metabolite |

It is important to note that without direct experimental data from comparative in vitro studies, the metabolic profile of this compound remains largely theoretical. Such studies would be essential to fully elucidate the biotransformation of this compound and to understand how the addition of a nitroso group to the Chloroquine structure influences its metabolic fate and biological activity.

Advanced Structural Elucidation Techniques

Advanced analytical techniques offer deeper insights into the molecular architecture of complex molecules like this compound.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Studies on various nitrosamine (B1359907) compounds have utilized single-crystal X-ray diffraction to elucidate their solid-state conformations. nih.govresearchgate.netnih.gov This technique is invaluable for understanding the steric and electronic effects that govern the molecular geometry.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly documented. While the compound is available as a reference standard, its primary form is often a thick syrup or oil, which may present challenges for crystallization. kmpharma.in Therefore, while X-ray crystallography is a highly applicable and informative technique for such a molecule, specific crystallographic data for this compound is not available in the reviewed scientific literature.

Structural Characterization and Elucidation Methodologies for N Nitroso Chloroquine

Chromatographic Methods for Purity Assessment and Identification

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)

N-Nitroso Chloroquine (B1663885) possesses a chiral center at the carbon atom of the pentan-2-yl group, making it a chiral molecule. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying the stereochemical properties of such molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The N-nitrosamine chromophore itself can be inherently chiral due to restricted rotation around the N-N bond, leading to distinct chiroptical properties. researchgate.netmostwiedzy.pl Studies on other chiral nitrosamines have successfully employed CD spectroscopy to investigate their stereochemistry and racemization processes. researchgate.netmostwiedzy.pl The observed Cotton effects in the CD spectra can be correlated with the molecular chirality of the nitrosamine (B1359907). researchgate.netmostwiedzy.pl

For N-Nitroso Chloroquine, the presence of a stereocenter suggests that chiroptical spectroscopy would be a valuable tool for its stereochemical analysis. However, similar to X-ray crystallography, specific studies applying chiroptical spectroscopy to this compound have not been found in the publicly available scientific literature. The analysis of individual enantiomers would require their separation, and subsequent CD analysis could confirm their stereochemical identity.

Advanced Analytical Methodologies for N Nitroso Chloroquine Quantification and Detection in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant and most suitable technique for the analysis of NDSRIs like N-Nitroso Chloroquine (B1663885). biopharmaspec.comwjbphs.com Unlike smaller, more volatile nitrosamines, NDSRIs are typically non-volatile, making LC-based separation the ideal approach. wjbphs.compmda.go.jp This platform offers the high sensitivity and selectivity required to detect these impurities at the stringent acceptable intake (AI) limits set by regulatory agencies, often in the parts-per-billion (ppb) range. usp.orgnih.gov

For trace-level quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.net The technique operates by selecting a specific precursor ion of N-Nitroso Chloroquine after it has been separated by the LC column, fragmenting it, and then monitoring for specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for precise quantification at very low concentrations. researchgate.net

Developing a robust LC-MS/MS assay involves the careful selection of precursor and product ion pairs that are unique to this compound. The high concentration of the Chloroquine API can suppress the ionization of the trace-level nitrosamine (B1359907) impurity, a phenomenon known as the matrix effect. This challenge is mitigated by optimizing chromatographic separation to ensure the impurity elutes separately from the API and by using stable isotope-labeled internal standards for accurate quantification. researchgate.net The goal is to develop a method with a Limit of Quantitation (LOQ) that is sufficiently low, typically below 10% of the regulatory AI limit, to ensure product safety. usp.org

Table 1: Illustrative LC-MS/MS Parameters for NDSRI Analysis This table presents typical parameters for the analysis of nitrosamine drug substance-related impurities (NDSRIs). Specific values for this compound would require experimental determination.

| Parameter | Description | Typical Value |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI+ |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the protonated this compound molecule. | To be determined |

| Product Ion (Q3) | The m/z of a specific fragment ion generated from the precursor. | To be determined |

| Dwell Time | The time spent acquiring data for a specific MRM transition. | 50-150 msec |

| Collision Energy (CE) | The energy used to fragment the precursor ion. | Optimized per compound |

| Limit of Quantitation | The lowest concentration that can be reliably quantified. | < 1.0 ng/mL |

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides an additional layer of confidence in the identification and quantification of this compound. biopharmaspec.com The U.S. FDA has specifically developed and published LC-HRMS methods for detecting nitrosamine impurities in several drugs, including Chloroquine. nih.govfda.govacs.org

The key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm error). thermofisher.com This allows for the determination of the elemental composition of the detected impurity, confirming its identity as this compound. This high mass accuracy is critical for distinguishing the impurity from other co-eluting matrix components or API-related fragments that may have the same nominal mass but a different exact mass. fda.gov For example, HRMS can resolve the this compound peak from potential isobaric interferences, which is a significant challenge for lower-resolution instruments. fda.gov

Table 2: Example of Accurate Mass Data for this compound Based on the chemical formula for a potential this compound impurity (C18H25ClN4O).

| Compound | Chemical Formula | Nominal Mass (Da) | Exact Mass (m/z) | Required Resolution |

|---|---|---|---|---|

| This compound | C18H25ClN4O | 348 | 349.1790 | > 45,000 |

| Potential Interference | Example: C19H29N3O2Cl | 348 | 349.2021 | > 45,000 |

Effective chromatographic separation is fundamental to the successful analysis of this compound. The primary goal is to achieve baseline resolution between the this compound peak and the significantly larger Chloroquine API peak to prevent analytical challenges like ion suppression. scielo.br

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are standard. lcms.cz Method development focuses on optimizing several key parameters:

Column Chemistry: C18 columns are widely used, but columns with alternative selectivities, such as polar-embedded or phenyl-hexyl phases, can offer improved resolution for polar or aromatic compounds like this compound. researchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed. lcms.cz The formic acid helps to promote good peak shape by ensuring the analytes are protonated.

Flow Rate and Temperature: These are adjusted to optimize separation efficiency and run time. UHPLC systems, with smaller particle size columns, allow for faster and more efficient separations.

Table 3: Typical Chromatographic Conditions for NDSRI Analysis

| Parameter | Description |

|---|---|

| LC System | UHPLC or HPLC |

| Column | Reversed-Phase C18 or similar, e.g., 100 x 2.1 mm, < 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 45 °C |

| Injection Volume | 1 - 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.comrestek.com However, its application to large, complex, and non-volatile NDSRIs like this compound is limited and generally not the preferred approach. pmda.go.jpnih.gov

Headspace GC-MS is a highly effective and widely used method for the quantification of small, volatile nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). youtube.comfda.gov In this technique, the sample is heated in a sealed vial, causing volatile analytes to partition into the gas phase (headspace) above the sample, which is then injected into the GC-MS. nih.gov

This method is not suitable for the direct analysis of this compound. As a large molecule with a high molecular weight and consequently a very high boiling point, it is considered non-volatile. pmda.go.jp It will not partition into the headspace under typical analytical conditions, making detection by this method impractical. The utility of headspace GC-MS is therefore confined to the analysis of volatile nitrosamine impurities, not complex NDSRIs.

For non-volatile compounds to be analyzed by GC-MS, a chemical modification step known as derivatization is often required. Derivatization aims to create a new, more volatile, and thermally stable version of the analyte that is suitable for gas chromatography. wjbphs.com

While there are no established, specific derivatization protocols for this compound, one could hypothetically consider strategies targeting other functional groups on the molecule, assuming such exist and are accessible, to increase its volatility. For instance, silylation is a common technique to derivatize active hydrogens, such as those in hydroxyl or amine groups. However, the core N-nitroso amine functionality itself is not typically targeted for derivatization to enhance volatility.

It is critical to note that developing such a derivatization method would be complex and prone to challenges, including incomplete reactions or the formation of artifacts. Given that LC-MS provides a direct, highly sensitive, and robust method for the analysis of this compound, it remains the overwhelmingly preferred and practical analytical choice. The use of GC-MS with derivatization for this specific NDSRI is a theoretical consideration rather than a common practice.

Sample Preparation Techniques for this compound Analysis

The accurate quantification of this compound in research matrices necessitates meticulous sample preparation to isolate the target analyte from complex sample constituents, minimize interferences, and concentrate it to a level suitable for instrumental analysis. The choice of technique is critical and is often dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical method.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most prevalent sample cleanup techniques employed for the analysis of nitrosamines and related compounds in pharmaceutical and biological samples. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of a compound between two immiscible liquid phases. For the analysis of chloroquine and its derivatives, LLE has been a frequently used technique. nih.gov The selection of an appropriate organic solvent is paramount and is based on the polarity and solubility of this compound. The process typically involves adjusting the pH of the aqueous sample to optimize the partition coefficient of the analyte into the organic phase. Although LLE can be effective, it can also be laborious, time-consuming, and may require large volumes of organic solvents. nih.govscielo.br

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. usp.orglcms.cz This technique involves passing a liquid sample through a solid sorbent bed, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. For nitrosamine analysis, various SPE sorbents can be utilized, including:

Reversed-phase cartridges (e.g., C18): These are suitable for retaining non-polar to moderately polar compounds from aqueous matrices.

Ion-exchange cartridges: These can be used to selectively retain charged analytes.

Polymeric cartridges (e.g., HLB - Hydrophilic-Lipophilic Balance): These offer broad-spectrum retention for a range of compounds and are effective for complex matrices. europa.eu

Carbon-based sorbents: These have been used for the extraction of nitrosamines from water samples. researchgate.net

A novel approach utilizing a hydrophilic interaction chromatography (HILIC)-based SPE cleanup has been developed for the analysis of multiple N-nitrosamines in various drug products. nih.gov This technique effectively retains the active pharmaceutical ingredient (API) and polar excipients while allowing the nitrosamines of interest to pass through, thereby reducing matrix effects. nih.gov For chloroquine analysis, both LLE and SPE are considered effective methods for achieving acceptable recovery. nih.gov The choice between LLE and SPE often depends on the specific requirements of the assay, such as sample throughput, desired level of cleanliness, and available instrumentation. usp.orglcms.cz

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |

| Selectivity | Can be less selective, prone to emulsions | Higher selectivity through choice of sorbent |

| Solvent Consumption | High | Low |

| Automation Potential | Limited | High |

| Analyte Recovery | Variable, can be lower for polar compounds | Generally higher and more reproducible usp.org |

| Throughput | Lower, more laborious nih.gov | Higher, especially with automation thermofisher.com |

Matrix Effects and Mitigation Strategies in Complex Research Samples

Matrix effects are a significant challenge in trace-level analysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). usp.orgtheanalyticalscientist.com These effects arise from co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. usp.orgnih.gov In pharmaceutical research, the matrix can be highly complex, containing the active pharmaceutical ingredient (API), excipients, and potential degradation products, all of which can interfere with the analysis of this compound. usp.orgtheanalyticalscientist.com

The primary strategies to overcome matrix effects include:

Effective Sample Cleanup: The use of optimized SPE or LLE protocols is the first line of defense to remove a significant portion of interfering matrix components. usp.orgmeggle-pharma.com

Chromatographic Separation: Achieving good chromatographic resolution between this compound and matrix components is crucial. This can be accomplished by optimizing the mobile phase, gradient, and choice of stationary phase. usp.org Using a divert valve to direct the high-concentration API peak to waste can also prevent source contamination and suppression. lcms.cz

Use of Isotope-Labeled Internal Standards (IL-IS): This is considered the most effective way to compensate for matrix effects. usp.org An IL-IS is a version of the analyte where one or more atoms are replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Since the IL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IL-IS response, the matrix effect can be effectively nullified. usp.orgpmda.go.jp However, the availability of specific IL-IS for novel impurities like this compound can be a challenge. europa.eutheanalyticalscientist.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. usp.org This approach helps to mimic the matrix effects seen in the unknown samples, thereby improving accuracy.

Standard Addition: This method involves adding known amounts of the analyte standard to aliquots of the sample itself. By extrapolating a calibration curve generated from these spiked samples, the original concentration of the analyte can be determined, accounting for the specific matrix effects of that sample.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Isotope-Labeled Internal Standard | An isotopically labeled version of the analyte is added to samples and standards. usp.org | Most effective and reliable method for correcting for matrix effects and extraction variability. usp.org | Can be expensive and may not be commercially available for all analytes. theanalyticalscientist.com |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank sample matrix. usp.org | Compensates for matrix effects specific to the sample type. | Requires a representative blank matrix which may be difficult to obtain. |

| Standard Addition | Known amounts of standard are added directly to sample aliquots. | Corrects for matrix effects in each individual sample. | Labor-intensive and requires a larger sample volume. |

| Sample Dilution | Diluting the sample extract to reduce the concentration of interfering matrix components. | Simple and can be effective. | May dilute the analyte below the limit of quantification. |

Validation of Analytical Methods for this compound

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. nih.gov For the quantification of a potentially genotoxic impurity like this compound, the method must be demonstrated to be highly sensitive, selective, accurate, and precise. lcms.czdrugdiscoverynews.com Validation is performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). nih.gov

Assessment of Selectivity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification

Method validation encompasses the evaluation of several key performance characteristics:

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. pmda.go.jp In LC-MS/MS analysis, selectivity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples and by comparing the ion ratios in the sample to that of a reference standard. sigmaaldrich.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable. sigmaaldrich.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. For trace impurities, recovery is often expected to be within 80-120%. nih.govthermofisher.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). For trace analysis, an RSD of ≤ 15-20% is often required. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For nitrosamine impurities, regulatory agencies require highly sensitive methods with LOQs at the low parts-per-billion (ppb) or nanogram-per-milliliter (ng/mL) level to ensure compliance with strict acceptable intake limits. nih.govfda.gov The FDA has developed LC-HRMS methods capable of reaching LOQs as low as 0.005 ppm for some nitrosamines. fda.gov

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Selectivity | No significant interference at the retention time of the analyte in blank/placebo. | pmda.go.jp |

| Linearity (R²) | ≥ 0.99 | nih.govsigmaaldrich.com |

| Accuracy (% Recovery) | 80% - 120% (can vary based on concentration) | nih.govthermofisher.com |

| Precision (% RSD) | ≤ 15% (can be ≤ 20% at LOQ) | nih.govnih.gov |

| LOQ | Sufficiently low to quantify impurities below the regulatory limit (e.g., ng/mL or ppb levels). | nih.govfda.gov |

Inter-laboratory Comparisons and Standardization of this compound Analysis

For nitrosamine analysis, regulatory bodies including the US FDA, Health Canada, and several European agencies have engaged in collaborative studies to investigate the consistency of measurement results. usp.org Such comparisons have shown that while mass spectrometry-based methods are capable of quantifying nitrosamines with acceptable accuracy and precision, sample preparation remains a key source of variability between laboratories. usp.org

Standardization of methods for this compound analysis is essential for ensuring consistent quality control and regulatory compliance across the pharmaceutical industry. Organizations like the United States Pharmacopeia (USP) and the European Directorate for the Quality of Medicines & HealthCare (EDQM) play a vital role by developing and publishing official, standardized analytical methods. nih.govedqm.eu The availability of a standardized and validated method, along with certified reference materials for this compound, would be instrumental in achieving harmonized and reliable testing results globally. sigmaaldrich.comveeprho.com

Due to a lack of publicly available research on the theoretical and computational chemistry of this compound, this article cannot be generated at this time. Extensive searches for specific studies on the quantum chemical calculations, molecular modeling, and simulation of this compound did not yield the necessary data to fulfill the detailed requirements of the requested outline.

Quantum Chemical Calculations: Including electronic structure, molecular orbital analysis, conformational analysis, energy landscapes, or reaction pathway modeling for the formation and degradation of this compound.

Molecular Modeling and Simulation: Such as molecular dynamics simulations to understand its conformational flexibility or docking studies related to its chemical reactivity.

While the broader topic of N-nitrosamine impurities in pharmaceuticals is discussed in the context of regulatory affairs and safety assessments, the specific computational and theoretical examination of this compound, as requested, is not present in the available literature. Therefore, providing a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline is not feasible without the foundational research findings.

Theoretical and Computational Chemistry Studies of N Nitroso Chloroquine

Structure-Reactivity Relationship (SRR) Analysis

Structure-Reactivity Relationship (SRR) analysis is a cornerstone of computational toxicology and medicinal chemistry. It aims to establish a correlation between the chemical structure of a molecule and its reactivity. For N-Nitroso Chloroquine (B1663885), SRR studies can provide crucial information on its stability, degradation pathways, and potential for harmful reactions within biological systems.

The formation of N-nitroso compounds occurs through the reaction of a secondary or tertiary amine with a nitrosating agent. In the case of Chloroquine and its analogues, the secondary amine in the side chain is susceptible to nitrosation. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the likelihood and rate of this reaction for a series of related compounds.

These models are built upon the principle that the chemical properties and, consequently, the reactivity of a compound are determined by its molecular structure. By calculating a set of molecular descriptors for a series of Chloroquine analogues and correlating them with their experimentally determined nitrosation rates (or a qualitative assessment of nitrosation potential), a predictive model can be established.

Key Steps in Predicting Nitrosation Potential:

Dataset Compilation: A dataset of Chloroquine analogues with known nitrosation potential is required. This may include analogues with modifications in the quinoline (B57606) ring or the diaminoalkane side chain.

Molecular Descriptor Calculation: A wide range of descriptors, including electronic, steric, and topological properties, are calculated for each analogue.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the nitrosation potential.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following interactive data table illustrates a hypothetical QSAR model for predicting the nitrosation potential of Chloroquine analogues. The nitrosation potential is ranked on a scale of 1 to 5, where 5 is the highest potential. The descriptors used are for illustrative purposes.

| Compound | LogP | Electronic Energy (Hartree) | Steric Hindrance Index | Predicted Nitrosation Potential |

| Chloroquine | 4.6 | -1250.5 | 0.85 | 4 |

| Analogue A | 4.2 | -1251.2 | 0.75 | 5 |

| Analogue B | 5.1 | -1249.8 | 0.95 | 3 |

| Analogue C | 3.9 | -1252.0 | 0.65 | 5 |

| Analogue D | 4.8 | -1250.0 | 0.90 | 3 |

This table is for illustrative purposes only and does not represent real experimental data.

Once N-Nitroso Chloroquine is formed, its reactivity is of primary concern. Computational methods, especially those based on quantum mechanics such as Density Functional Theory (DFT), can be employed to elucidate the molecular descriptors that govern its reactivity. These descriptors provide insights into the electronic structure and stability of the molecule.

Important Molecular Descriptors:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this descriptor can indicate its susceptibility to engage in chemical reactions.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. The ESP map of this compound can highlight the reactive sites, such as the oxygen and nitrogen atoms of the nitroso group.

N-N Bond Strength: The strength of the bond between the two nitrogen atoms in the N-nitroso group is critical for its stability. A weaker N-N bond may lead to the release of a nitrosonium ion (NO+), a reactive species that can interact with biological macromolecules. Computational methods can calculate the bond dissociation energy to assess this stability.

Atomic Charges: The distribution of partial atomic charges across the molecule can also indicate reactive centers. For instance, a highly positive charge on the nitroso nitrogen would make it more susceptible to nucleophilic attack.

The following interactive data table presents hypothetical calculated molecular descriptors for this compound and a related analogue.

| Compound | HOMO-LUMO Gap (eV) | N-N Bond Dissociation Energy (kcal/mol) | Charge on Nitroso Nitrogen |

| This compound | 4.5 | 35 | +0.25 |

| N-Nitroso Analogue X | 4.2 | 32 | +0.28 |

This table is for illustrative purposes only and does not represent real experimental data.

By systematically modifying the structure of this compound and calculating these descriptors, a comprehensive understanding of its structure-reactivity relationship can be developed. This knowledge is invaluable for predicting the potential reactivity of other N-nitroso impurities and for designing safer drug candidates.

Chemical Reactivity and Stability of N Nitroso Chloroquine

Decomposition Pathways of the N-Nitroso Moiety

The N-nitroso group in N-Nitroso Chloroquine (B1663885) can undergo decomposition through several mechanisms, including photolytic, thermal, and hydrolytic pathways. These processes lead to the cleavage of the N-N bond, resulting in the formation of various degradation products.

Photolytic Degradation of N-Nitroso Chloroquine

N-nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. nih.gov The photolysis of N-nitrosamines, such as this compound, is initiated by the absorption of UV radiation, which excites the molecule to a higher energy state. This excitation can lead to the homolytic cleavage of the N-N bond, generating a dialkylamino radical and a nitric oxide radical. acs.orgnih.gov

The primary photolytic degradation pathway for a generic N-nitrosamine (R₂N-N=O) can be summarized as follows:

R₂N-N=O + hν → [R₂N-N=O]* → R₂N• + •NO

For this compound, this would result in the formation of the corresponding chloroquinylamino radical and nitric oxide. These highly reactive radical species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. In aqueous solutions, the major products of N-nitrosodimethylamine (NDMA) photolysis include methylamine, dimethylamine, nitrite (B80452), nitrate, formaldehyde, and formic acid. nih.gov By analogy, the photolytic degradation of this compound is expected to yield the parent amine, Chloroquine, along with various smaller oxidized fragments.

The rate of photolysis is influenced by factors such as the wavelength and intensity of the light, the pH of the medium, and the presence of other substances that can act as photosensitizers or quenchers. acs.org Generally, the quantum yield of N-nitrosamine decomposition is relatively constant over a pH range of 2-8. acs.org

Table 1: Potential Photolytic Degradation Products of this compound

| Precursor | Initial Products | Potential Secondary Products |

|---|

Thermal and Hydrolytic Stability Studies

The thermal stability of N-nitrosamines can vary depending on their structure and the surrounding environment. Thermal decomposition can occur at elevated temperatures, often leading to the same initial N-N bond cleavage as seen in photolysis. The stability of nitrosamines may be affected by temperature, with decomposition occurring at temperatures as high as 110°C under alkaline conditions. ccsnorway.com

Hydrolytic degradation of N-nitrosamines is generally slow under neutral and alkaline conditions. researchgate.net However, under strongly acidic conditions, they can undergo protolytic denitrosation, which involves the protonation of the nitroso group followed by nucleophilic attack, leading to the cleavage of the N-N bond and regeneration of the parent secondary amine and nitrous acid. nih.gov The mechanism for this acid-catalyzed hydrolysis is initiated by the protonation of the oxygen atom of the nitroso group. nih.gov

The general reaction for acid-catalyzed hydrolysis is:

R₂N-N=O + H⁺ ⇌ R₂N-N=OH⁺ R₂N-N=OH⁺ + H₂O → R₂NH + HNO₂ + H⁺

For this compound, this would result in the formation of Chloroquine and nitrous acid. The rate of this reaction is dependent on the acidity of the solution.

Reactions with Chemical Reagents and Catalysts

The N-nitroso group of this compound is a key functional group that can undergo various chemical transformations, including reduction and oxidation, and can interact with other chemical species.

Reduction and Oxidation Reactions of the Nitroso Group

The nitroso group of N-nitrosamines can be readily reduced to form the corresponding hydrazine (B178648) derivative. acs.orgnih.gov This reduction can be achieved using a variety of reducing agents, such as zinc dust in acetic acid or lithium aluminum hydride. acs.org A metal-free reduction using thiourea (B124793) dioxide in an aqueous medium has also been reported to be effective for aryl-N-nitrosamines. rsc.orgresearchgate.net

The general reduction reaction is:

R₂N-N=O + [Reducing Agent] → R₂N-NH₂

In the case of this compound, reduction would yield N-amino-Chloroquine (a hydrazine derivative).

Conversely, N-nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂) using strong oxidizing agents like peroxytrifluoroacetic acid or nitric acid. nih.gov

The general oxidation reaction is:

R₂N-N=O + [Oxidizing Agent] → R₂N-NO₂

Oxidation of this compound would result in the formation of N-Nitro-Chloroquine.

Table 2: Summary of Reduction and Oxidation Reactions of this compound

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Reduction | Zinc/Acetic Acid | N-Amino-Chloroquine |

Interactions with Scavengers and Inhibitors of Nitrosation (e.g., Ascorbate)

Ascorbic acid (Vitamin C) is a well-known inhibitor of N-nitrosamine formation. ucsf.eduisec.pt It acts by rapidly reducing nitrosating species, such as nitrous acid, to nitric oxide, thereby preventing them from reacting with secondary amines to form nitrosamines. nih.gov

The reaction of ascorbic acid with a nitrosating agent (e.g., N₂O₃) is as follows:

Ascorbic Acid + N₂O₃ → Dehydroascorbic Acid + 2NO + H₂O

While primarily known for preventing formation, ascorbic acid can also promote the decomposition of already-formed N-nitrosamines under certain conditions, although this is less efficient. nih.gov The presence of ascorbic acid can influence the chemical environment and potentially contribute to the degradation of this compound, likely through complex radical-mediated pathways, especially in the presence of oxygen. nih.gov However, in some multiphase systems, ascorbic acid has been observed to paradoxically promote N-nitrosation. nih.gov The interaction is complex and highly dependent on the specific reaction conditions, including pH, the presence of oxygen, and the solvent system. nih.govnih.gov

Environmental Formation and Fate of N Nitroso Chloroquine

Formation in Water Treatment Processes (e.g., Chloramination)

The formation of N-nitrosamines as disinfection byproducts is a significant concern in water purification. syr.edu These compounds can form when secondary amine-containing substances are exposed to disinfectants like chloramine (B81541). syr.edu Chloroquine (B1663885) contains a secondary amine structure, making it a precursor to the formation of N-Nitroso Chloroquine under certain water treatment conditions. chemicea.com The reaction between a secondary amine and a nitrosating agent, which can be derived from disinfectants, leads to the creation of the N-nitroso compound. epa.gov This process is a recognized pathway for the emergence of various N-nitrosamines in drinking water systems that utilize chloramination. matec-conferences.org

The primary precursor for this compound is the drug Chloroquine itself. The entry of Chloroquine into water sources is a prerequisite for its subsequent conversion. Sources of N-nitrosamine precursors in water bodies are diverse and often linked to human activity. matec-conferences.orgresearchgate.net

Key sources for pharmaceutical precursors like Chloroquine include:

Wastewater Effluents : Treated and untreated wastewater from municipal sources is a major contributor of pharmaceutical compounds to the environment. matec-conferences.orgnih.gov

Industrial Discharges : Effluents from pharmaceutical manufacturing or processing facilities can introduce the precursor into waterways. matec-conferences.org

Improper Disposal : Disposal of unused or expired medications into sewage systems contributes to their presence in wastewater.

The following table summarizes the primary precursor and its likely points of entry into aquatic environments.

Table 1: Precursor and Sources of this compound

| Precursor Compound | Chemical Class | Primary Environmental Sources |

|---|

The kinetics of N-nitrosamine formation are influenced by several chemical and physical factors. For nitrosation to occur, nitrite (B80452) is typically converted to nitrous acid (pKa = 3.37), a process catalyzed by acidic conditions. epa.gov The nitrous acid is then converted into a more active nitrosating species. epa.gov

Studies on other pharmaceutical precursors show that the formation of N-nitroso products during chloramination is dependent on both the disinfectant dose and the contact time. syr.edu Research modeling these reactions has demonstrated that N-nitrosamine production can continue over extended periods, from hours to several days, which is relevant to the residence times in water distribution pipes. syr.edu The rate of formation is also dependent on the concentrations of the precursor (Chloroquine) and the nitrosating agent, pH, and temperature. epa.gov While specific kinetic data for this compound is not extensively documented, the general principles of nitrosamine (B1359907) formation suggest a slow reaction that can lead to significant yields over time within a distribution system. syr.edumatec-conferences.org

Environmental Degradation Pathways

Once formed, this compound is subject to natural degradation processes that determine its persistence in the environment. The primary pathways for its breakdown in aquatic systems are photodegradation and biodegradation.

Nitrosamines are generally known to be sensitive to light. epa.gov Photodegradation, particularly by ultraviolet (UV) radiation from sunlight, is a major process for the removal of many N-nitrosamines from the environment. epa.govoak.go.krcanada.ca Research on a photoaffinity probe derived from Chloroquine demonstrated that irradiation with UV light (365 nm) in the presence of water led to the formation of nitroso-chloroquine derivatives. mdpi.comsemanticscholar.org This indicates that photochemical processes can directly transform Chloroquine and its derivatives.

The efficiency of photodegradation is influenced by various environmental factors. researchgate.net The rate of breakdown can be slower in waters with high concentrations of suspended solids or dissolved organic matter, which can absorb or scatter sunlight. canada.ca The pH of the water can also affect the rate of photolytic degradation of nitrosamines. oak.go.kr For some nitrosamines, photolytic half-lives in air can be as short as 0.5 to 1.0 hours, though degradation in water is typically slower. canada.ca

Microbial activity is another critical pathway for the breakdown of organic compounds in the environment. While direct studies on the biodegradation of this compound are limited, research into the degradation of the parent compound, Chloroquine, provides significant insights.

A study investigating Chloroquine degradation in large saltwater aquarium systems attributed the reduction in the drug's concentration to microbial activity. nih.gov The research identified several microbial taxa that were more abundant in samples where Chloroquine degradation was observed. nih.gov These findings suggest that similar microbial communities could potentially degrade the structurally related this compound. Furthermore, studies on other nitrosamines like N-nitrosodimethylamine (NDMA) have identified specific bacterial strains, such as Rhodococcus ruber, that can aerobically biodegrade them, often utilizing oxygenase enzymes in the process. nih.govpsu.edu

Table 2: Microbial Taxa Associated with the Degradation of Chloroquine

| Phylum | Associated Functions/Notes | Reference |

|---|---|---|

| Actinobacteria | Phylum containing diverse bacteria, some known for degrading complex organic compounds. | nih.gov |

| Bacteroidetes | Commonly found in various environments, known for degrading polymers and complex organic matter. | nih.gov |

| Chloroflexi | Phylum with diverse metabolic capabilities. | nih.gov |

Analytical Detection in Environmental Samples

The detection of N-nitrosamines like this compound in environmental or product samples requires highly sensitive and specific analytical methods due to their typical presence at very low concentrations (ng/L range). researchgate.net

Commonly employed analytical techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) : This is a prevalent technique for analyzing pharmaceutical-derived N-nitrosamines. syr.eduresearchgate.net It offers high sensitivity and selectivity, allowing for the accurate identification and quantification of target compounds in complex matrices like water or drug products. syr.edu

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is also used for the analysis of volatile nitrosamines. epa.gov Headspace GC-MS has been applied to detect nitrosamines in pharmaceutical substances. americanpharmaceuticalreview.com For confirmation of results, a secondary GC column or GC-high resolution mass spectrometry may be used. epa.gov

Sample handling is a critical aspect of analysis, as nitrosamines are known to be light-sensitive. To prevent photolytic decomposition, samples should be collected and stored in amber or foil-wrapped bottles at refrigerated temperatures until extraction. epa.gov

Table 3: Common Analytical Methods for N-Nitroso Compound Detection

| Analytical Technique | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of N-nitroso products from pharmaceutical precursors in water. | syr.edu |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Detection of nitrosamine impurities in active pharmaceutical ingredients and drug products. | researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Determination of nitrosamines in municipal and industrial discharges. | epa.gov |

Monitoring this compound in Wastewater and Drinking Water

Direct monitoring data for this compound in wastewater and drinking water is not extensively available in peer-reviewed literature. However, the potential for its presence exists, primarily due to the widespread use of chloroquine and the conditions present in water treatment processes.

Wastewater treatment plants, particularly those that use chloramination for disinfection, can provide a conducive environment for the formation of N-nitrosamines. epa.govsyr.edu The reaction between residual pharmaceuticals containing secondary amine groups, such as chloroquine, and the chloramines used for disinfection can lead to the formation of their N-nitroso derivatives. syr.edu Studies have shown that various N-nitrosamines are found in wastewater effluents, which can then be discharged into surface waters that may serve as sources for drinking water. researchgate.netnih.gov

While specific studies on this compound are limited, research on other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), has shown their presence in both wastewater and drinking water. epa.govhsa.gov.sg For instance, NDMA has been detected in groundwater and drinking water wells, sometimes at significant concentrations. epa.gov The general concern for nitrosamine contamination has prompted regulatory bodies and researchers to develop sensitive analytical methods for their detection in water sources. hsa.gov.sgfda.gov

The formation of a nitroso-chloroquine derivative has been observed in laboratory settings during photolysis experiments conducted in water. mdpi.com This finding suggests that environmental processes, such as exposure to sunlight in surface waters, could potentially contribute to the formation of this compound.

Table 1: General Information on N-Nitrosamine Monitoring in Water

| Parameter | Finding | Source(s) |

| Formation Pathway | Reaction of secondary/tertiary amines with nitrosating agents (e.g., nitrites, chloramines). | acs.orgsyr.edu |

| Key Locations | Wastewater treatment plants, drinking water systems using chloramination. | epa.govsyr.edu |

| Commonly Monitored N-Nitrosamine | N-nitrosodimethylamine (NDMA). | epa.govhsa.gov.sg |

| Potential for this compound Formation | Chloroquine contains a secondary amine, making it a precursor. Laboratory studies show formation under certain conditions. | chemicea.commdpi.com |

| Environmental Presence Data | Specific monitoring data for this compound in wastewater and drinking water is not widely available. | lgcstandards.com |

Development of Environmental Monitoring Methodologies

The development of robust analytical methods is crucial for monitoring the presence of this compound in environmental matrices. While methodologies specifically validated for this compound in wastewater and drinking water are not extensively documented, methods developed for other nitrosamines and for the analysis of nitrosamine impurities in pharmaceutical products provide a strong foundation.

The U.S. Food and Drug Administration (FDA) has been instrumental in developing and publishing liquid chromatography-high resolution mass spectrometry (LC-HRMS) methods for the detection and quantification of several N-nitrosamine impurities in various drugs, including chloroquine. acs.orgfda.govnih.gov These methods are highly sensitive and selective, capable of detecting nitrosamines at very low levels, with limits of quantification as low as 0.005 parts per million (ppm). fda.gov

Key Analytical Techniques: